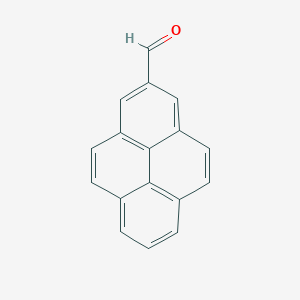

Pyrene-2-carbaldehyde

Description

Properties

CAS No. |

68967-09-9 |

|---|---|

Molecular Formula |

C17H10O |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

pyrene-2-carbaldehyde |

InChI |

InChI=1S/C17H10O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-10H |

InChI Key |

HCZHFOVHJWZHFP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2 |

Origin of Product |

United States |

Scientific Research Applications

Material Science Applications

1.1. Organic Light Emitting Diodes (OLEDs)

Pyrene-2-carbaldehyde is utilized in the development of OLEDs due to its excellent photoluminescence properties. The compound's ability to form excimers (aggregates of molecules that emit light) enhances its luminescent efficiency, making it suitable for use in light-emitting devices. Studies have shown that pyrene derivatives can improve charge carrier mobility and thermal stability, essential for efficient OLED performance .

1.2. Luminescent Materials

The compound serves as a precursor for synthesizing luminescent materials, which are used in various applications including sensors and displays. Its strong fluorescence allows it to be incorporated into polymers and other matrices where it can act as a fluorescent probe . Research indicates that functionalizing this compound can enhance its optical properties, leading to materials with improved luminescence .

Biological Applications

2.1. Antioxidant and Antibacterial Activities

Recent studies have synthesized Schiff base derivatives from this compound, which exhibit significant antioxidant and antibacterial properties. These compounds have shown effectiveness against various bacterial strains and demonstrate potential for further development into therapeutic agents . The ability of these derivatives to chelate metals also suggests applications in biomedicine, particularly in drug delivery systems .

2.2. Detection of Biomolecules

this compound has been employed as a labeling agent in mass spectrometry for the detection of carbohydrates. Its fluorescent properties facilitate the identification of reducing sugars through label-assisted laser desorption/ionization mass spectrometry (LALDI-MS), showcasing its utility in biochemical analysis .

Analytical Chemistry Applications

3.1. Sensing Applications

The compound's fluorescence can be harnessed for sensing applications, particularly in detecting environmental pollutants or biological analytes. Pyrene-based carbon dots derived from this compound have been developed for detecting water content in alcohol solutions, indicating potential uses in food safety and quality control .

3.2. Photoinitiators in Polymerization

this compound derivatives are effective photoinitiators for free radical polymerization processes. They exhibit higher initiating capacities compared to other chromophores like anthracene, making them valuable in the synthesis of polymers with specific properties . This application is particularly relevant in the production of advanced materials with tailored functionalities.

Case Study 1: OLED Development

A study demonstrated that incorporating this compound into OLEDs resulted in devices with enhanced brightness and efficiency compared to traditional materials. The excimer formation facilitated by pyrene's structure contributed significantly to the overall performance .

Case Study 2: Antibacterial Activity

Research involving Schiff base derivatives synthesized from this compound revealed that certain compounds exhibited up to 63% radical scavenging activity against DPPH radicals, indicating strong antioxidant potential alongside notable antibacterial effects against Gram-positive bacteria .

Preparation Methods

Borylation and Bromination

The reaction employs an iridium catalyst generated in situ from [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and 4,4′-di-tert-butyl-2,2′-bipyridine. Under inert atmosphere (Ar, 80°C, 24 h), pyrene undergoes borylation with bis(pinacolato)diboron (B₂pin₂), yielding 2-(Bpin)pyrene in 78% isolated yield. Subsequent Miyaura bromination (CuBr₂, NaOAc, MeOH/H₂O) converts the boronate ester to 2-bromopyrene (92% yield).

Directed Metalation-Formylation

2-Bromopyrene serves as a versatile intermediate for aldehyde installation. Treatment with n-BuLi (–78°C, THF) generates a lithiated species, which reacts with N,N-dimethylformamide (DMF) to produce this compound. This one-pot procedure achieves 65–70% yield, with purity exceeding 95% after silica gel chromatography.

Key Advantages :

-

Modularity: The boronate intermediate enables diverse functionalizations beyond aldehyde synthesis

-

Scalability: Demonstrated at 10-g scale without yield degradation

Comparative Analysis of Synthetic Routes

Table 1. Comparative evaluation of this compound synthesis routes.

The iridium-catalyzed route offers superior efficiency for large-scale production, though initial catalyst costs may be prohibitive for small laboratories. The aromatization method remains valuable for facilities lacking specialized catalysis infrastructure .

Q & A

Q. What are the established synthetic routes for Pyrene-2-carbaldehyde, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via formylation reactions targeting the pyrene backbone. Common methods include:

- Vilsmeier-Haack reaction : Pyrene is reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) to introduce the aldehyde group at the 2-position. Yield optimization requires precise stoichiometry and inert atmosphere conditions .

- Directed lithiation : Pyrene derivatives (e.g., bromopyrene) undergo lithiation followed by quenching with DMF to generate the aldehyde. This method offers regioselectivity but demands anhydrous conditions and low temperatures (−78°C) . Purity is assessed via HPLC (≥98% purity threshold) and ¹H/¹³C NMR (aldehyde proton at δ 10.2–10.5 ppm).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- UV-Vis Spectroscopy : this compound exhibits strong absorption bands at 240–260 nm (π→π* transitions) and 340–360 nm (n→π* transitions), useful for monitoring electronic properties in photochemical studies .

- FT-IR : A sharp peak at ~1700 cm⁻¹ confirms the C=O stretch of the aldehyde group.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 208.2 (C₁₇H₁₂O⁺) with fragmentation patterns distinguishing it from structural isomers .

Q. How should researchers design a literature review strategy to identify gaps in this compound applications?

- Use SciFinder or Reaxys to filter primary literature (2000–2025) using keywords: This compound, synthetic methodology, photophysical properties.

- Prioritize peer-reviewed journals (e.g., J. Org. Chem., ACS Appl. Mater. Interfaces) and exclude preprints.

- Identify gaps such as limited data on solvatochromic behavior or catalytic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ) of this compound across studies?

Discrepancies in Φ values (e.g., 0.45 vs. 0.32 in polar solvents) arise from:

- Experimental variables : Excitation wavelength, solvent purity, or instrument calibration.

- Methodology : Absolute vs. relative quantum yield determination (use integrating spheres for accuracy). Mitigation: Replicate experiments using standardized protocols (e.g., λ_ex = 350 nm, degassed solvents) and report solvent dielectric constants .

Q. What strategies optimize this compound’s solubility for use in organic electronic devices without altering its photophysical properties?

- Co-solvent systems : Blend low-polarity solvents (toluene) with polar aprotic solvents (DMF) in ratios ≤ 1:4 to maintain solubility while minimizing aggregation.

- Derivatization : Introduce solubilizing groups (e.g., tert-butyl) at non-conjugated positions via Suzuki coupling, preserving the aldehyde’s reactivity .

Q. How can computational chemistry predict this compound’s reactivity in nucleophilic addition reactions?

- Perform DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals (FMOs). The LUMO energy (−2.1 eV) indicates susceptibility to nucleophilic attack at the aldehyde carbon.

- Simulate transition states for reactions with amines or Grignard reagents to predict regioselectivity and kinetic barriers .

Q. What ethical and reproducibility standards apply when publishing this compound synthesis protocols?

- Reproducibility : Report detailed experimental conditions (e.g., solvent drying methods, reaction vessel geometry).

- Data transparency : Provide raw spectral data (NMR, HPLC) in supplementary materials and cite CAS registry numbers (CAS 6304-43-4) .

- Ethical compliance : Disclose safety data (e.g., aldehyde toxicity, PPE requirements) per ACS guidelines .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding this compound’s catalytic activity in cross-coupling reactions?

Variations arise from:

- Catalyst loadings : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% impacts turnover frequency.

- Substrate scope : Electron-deficient aryl halides show higher yields (≥80%) than electron-rich analogs. Validation: Conduct controlled studies using Hammett plots to correlate substituent effects with reaction rates .

Methodological Frameworks

Q. How to design a robust experimental protocol for studying this compound’s aggregation-induced emission (AIE) properties?

- Step 1 : Prepare solutions in solvents of varying polarity (hexane to DMSO) at 10⁻⁵ M.

- Step 2 : Measure fluorescence intensity vs. concentration to identify critical aggregation concentrations (CAC).

- Step 3 : Validate AIE via TEM imaging of nanoaggregates .

Tables for Quick Reference

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 208.28 g/mol | |

| Melting Point | 142–144°C | |

| Fluorescence λ_em (solid) | 480 nm | |

| Solubility in THF | 25 mg/mL |

Key Recommendations

- Cross-validate data using orthogonal techniques (e.g., NMR + IR for functional group confirmation).

- Leverage collaborative tools : Share spectral libraries via platforms like NMRShiftDB .

- Adhere to FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.